molecular formula C15H12BrClO3 B454990 3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 400878-06-0

3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No. B454990
CAS RN: 400878-06-0
M. Wt: 355.61g/mol
InChI Key: WZVQUQHUVYXWTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromo-2-chlorophenol with 4-methoxybenzaldehyde under suitable conditions. The chlorophenol acts as a nucleophile, displacing the aldehyde hydrogen to form the desired product. Detailed synthetic routes and conditions can be found in the literature .


Molecular Structure Analysis

  • Stereochemistry : The Z configuration of the double bond between the chlorophenyl and biphenyl moieties .


Physical And Chemical Properties Analysis

  • Molar Volume : 397.1±7.0 cm³

Scientific Research Applications

  • Synthesis and Antioxidant Activity : A study by Rijal, Haryadi, and Anwar (2022) discusses the synthesis of halogenated benzaldehydes, including a process involving bromination and chlorination to produce compounds with potential antioxidant activities. These synthesized compounds, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde, were evaluated using the DPPH method, showing varying degrees of antioxidant activity. Such research highlights the potential of halogenated benzaldehydes in developing antioxidant agents (Rijal, Haryadi, & Anwar, 2022).

  • Halogenation and Derivative Formation : The research on the bromination of vanillin to produce halogenated derivatives, as discussed by Afanas'eva et al. (1987), provides a foundation for understanding the chemical transformations and potential applications of compounds like 3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde in synthesizing bioactive molecules or intermediates for further chemical reactions (Afanas'eva et al., 1987).

  • Chemical Synthesis and Reactivity : Studies on the synthesis of methyl 4-bromo-2-methoxybenzoate by Bing-he (2008) and similar compounds offer insights into the methodologies for halogenation and functionalization of aromatic compounds. Such synthetic strategies could be applicable in creating complex molecules for various research and industrial purposes (Bing-he, 2008).

  • Structural and Spectroscopic Analysis : The synthesis and study of (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate by Guo-Biao Cao (2009) showcase the importance of structural elucidation in understanding the properties and potential applications of halogenated aromatic compounds. Such research contributes to the broader field of materials science and organic chemistry (Cao, 2009).

properties

IUPAC Name

3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(16)7-13(15)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVQUQHUVYXWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359760
Record name 3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde

CAS RN

400878-06-0
Record name 3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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